molecular formula C22H28N2O6S B5515872 N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No.: B5515872
M. Wt: 448.5 g/mol
InChI Key: YHFQYZZGVOXVEI-UHFFFAOYSA-N
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Description

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O6S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.16680779 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

  • A study by Lolak et al. (2020) explored a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties. These compounds, including morpholine-substituted ones, demonstrated moderate DPPH radical scavenging and metal chelating activity. They also showed inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, linked to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Biological Screening and Enzyme Inhibition

  • Another research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of benzenesulfonamide. These compounds were screened for antibacterial properties and enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activity and Molecular Docking

  • Research by Fahim and Shalaby (2019) on benzenesulfonamide derivatives revealed that certain chlorinated compounds showed excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies were conducted to evaluate the potential interaction of these compounds with enzymes (Fahim & Shalaby, 2019).

Pharmacological Evaluation

  • A study by Yamali et al. (2020) synthesized a novel series of benzenesulfonamides and evaluated their inhibitory profile against enzymes like acetylcholinesterase and human carbonic anhydrase. These compounds showed significant inhibitory effects at nanomolar levels (Yamali et al., 2020).

Properties

IUPAC Name

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-6-5-7-17(2)21(16)30-15-18(25)14-23-31(27,28)20-9-4-3-8-19(20)22(26)24-10-12-29-13-11-24/h3-9,18,23,25H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQYZZGVOXVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)N3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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